![molecular formula C22H27ClN4O2 B3015309 2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide CAS No. 850592-90-4](/img/structure/B3015309.png)
2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide” is a chemical compound that contains a piperazine ring and a morpholine ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Morpholine is also a common motif in drug molecules .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . It also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
A study by Mehta et al. (2019) reported the synthesis of derivatives of 2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide, which were evaluated for their antimicrobial and anticancer activities. These derivatives showed significant antimicrobial activity and were found to be active in anticancer assessments, albeit less than standard drugs.
Anticonvulsant Properties
Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of this compound. Their findings indicated effectiveness in seizure tests, with some compounds showing promising results in comparison to standard anticonvulsant drugs. This points to potential applications in neurological disorders (Kamiński et al., 2011).
Therapeutic Efficacy in Japanese Encephalitis
Ghosh et al. (2008) synthesized a derivative of this compound and evaluated its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating potential as a therapeutic agent for viral infections such as Japanese encephalitis (Ghosh et al., 2008).
Antiproliferative Activity and VEGFR-2 Inhibition
A study by Hassan et al. (2021) reported the synthesis of derivatives with antiproliferative activity, especially against breast cancer cell lines. These compounds also exhibited VEGFR-2 inhibitory activity, suggesting potential use in cancer therapy (Hassan et al., 2021).
Broad Spectrum Antimicrobial Activity
Research by Temiz‐Arpacı et al. (2005) synthesized novel derivatives and tested them for antimicrobial activities. These compounds displayed a broad spectrum of activity against various bacterial strains and yeast species, indicating their potential use in treating infectious diseases (Temiz‐Arpacı et al., 2005).
Antinociceptive Effect
Navarrete-Vázquez et al. (2016) designed and synthesized a compound with high affinity for σ1 receptors and significant antinociceptive effects, suggesting potential applications in pain management (Navarrete-Vázquez et al., 2016).
CNS Agents
Verma et al. (2017) synthesized new derivatives and evaluated their anxiolytic and skeletal muscle relaxant activity. These compounds showed potential as central nervous system (CNS) agents, with some demonstrating potent activity (Verma et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c23-18-2-1-3-21(16-18)26-10-8-25(9-11-26)17-22(28)24-19-4-6-20(7-5-19)27-12-14-29-15-13-27/h1-7,16H,8-15,17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POROXMPSLLPDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

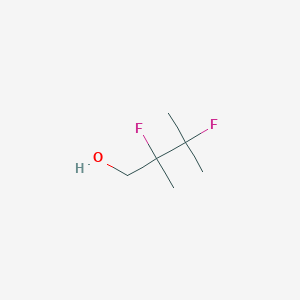
![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)
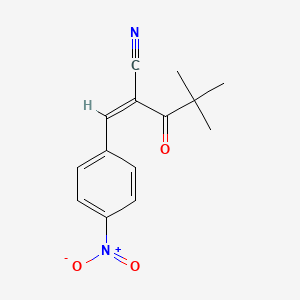
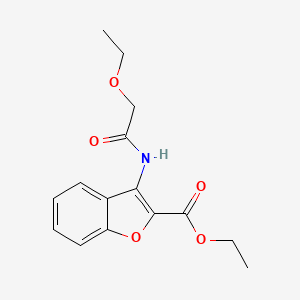
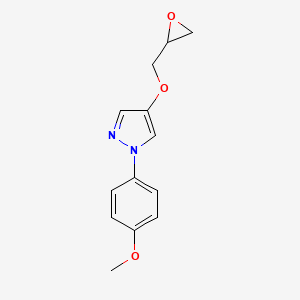


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)
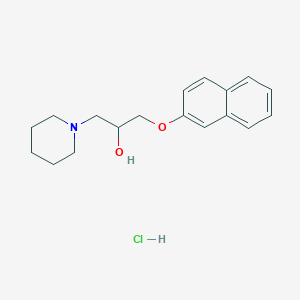
![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3015243.png)
![6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3015247.png)